Methyl 3-fluoro-1-adamantylcarbamate
Description
Properties
Molecular Formula |
C12H18FNO2 |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
methyl N-(3-fluoro-1-adamantyl)carbamate |
InChI |
InChI=1S/C12H18FNO2/c1-16-10(15)14-12-5-8-2-9(6-12)4-11(13,3-8)7-12/h8-9H,2-7H2,1H3,(H,14,15) |
InChI Key |
FNADVOSALLPLAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC12CC3CC(C1)CC(C3)(C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-fluoroadamantan-1-yl)carbamate typically involves the reaction of 3-fluoroadamantane with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of Methyl(3-fluoroadamantan-1-yl)carbamate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Methyl(3-fluoroadamantan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The fluorine atom in the adamantane structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl(3-fluoroadamantan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Methyl(3-fluoroadamantan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation, affecting their activity. The fluorine-substituted adamantane structure may enhance the compound’s stability and interaction with hydrophobic sites in proteins .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Methyl (3-hydroxyphenyl)-carbamate
- Structure: A phenolic carbamate with a hydroxyl group at the 3-position of the phenyl ring.
- Key Differences: The hydroxyl group increases polarity, enhancing aqueous solubility but reducing metabolic stability compared to the adamantyl-fluorine system. Classified under GHS 1.0 with warnings for skin and respiratory irritation, indicating stricter handling requirements than non-polar adamantane derivatives .
3-Tolyl-N-methylcarbamate
- Structure : A tolyl-substituted carbamate used in agrochemicals.
- Key Differences: Simpler aromatic structure with a methyl group; lacks the adamantane backbone’s rigidity. Higher acute toxicity (noted in toxicological data) due to cholinesterase inhibition, a common trait in pesticidal carbamates .
Fentanyl Methyl Carbamate
- Structure : A carbamate derivative of the opioid fentanyl, with a piperidine-phenethyl backbone.
- Higher molecular weight (338.4 g/mol) and complexity compared to Methyl 3-fluoro-1-adamantylcarbamate .
1-Methyl-1-(trichloromethyl)-3-butynyl Carbamate
- Structure : Contains a trichloromethyl and butynyl group.
- Key Differences: Chlorine substituents increase electrophilicity and environmental persistence. Limited safety data underscore its experimental status, unlike adamantane derivatives with established pharmacological profiles .
Physicochemical Properties
*Inferred properties based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
